1-(3,3-Diphenylpropyl)-3-[4-(phenylamino)phenyl]thiourea
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Overview
Description
1-(3,3-Diphenylpropyl)-3-[4-(phenylamino)phenyl]thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diphenylpropyl)-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of 3,3-diphenylpropylamine with 4-(phenylamino)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Diphenylpropyl)-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the compound may lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use as an inhibitor in enzymatic reactions.
Medicine: Exploration as a therapeutic agent for certain diseases.
Industry: Use in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3,3-Diphenylpropyl)-3-[4-(phenylamino)phenyl]thiourea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-Diphenylpropyl)-3-phenylthiourea
- 1-(3,3-Diphenylpropyl)-3-[4-(methylamino)phenyl]thiourea
Comparison
Compared to similar compounds, 1-(3,3-Diphenylpropyl)-3-[4-(phenylamino)phenyl]thiourea may exhibit unique properties due to the presence of the phenylamino group, which can influence its reactivity and interaction with biological targets. Its structural features may also affect its solubility, stability, and overall efficacy in various applications.
Conclusion
This compound is a compound with potential applications in multiple fields. Its unique structure allows for diverse chemical reactions and interactions, making it a subject of interest for further research and development.
Properties
Molecular Formula |
C28H27N3S |
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Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-(3,3-diphenylpropyl)thiourea |
InChI |
InChI=1S/C28H27N3S/c32-28(31-26-18-16-25(17-19-26)30-24-14-8-3-9-15-24)29-21-20-27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,27,30H,20-21H2,(H2,29,31,32) |
InChI Key |
DVTQDMHWJBZBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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